molecular formula C9H19ClN2O2 B1465941 N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride CAS No. 1246172-39-3

N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride

Cat. No.: B1465941
CAS No.: 1246172-39-3
M. Wt: 222.71 g/mol
InChI Key: QCRSFVBBSZPXAR-UHFFFAOYSA-N
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Description

“N-(3-Hydroxypropyl)phthalimide” is a compound that has been used as a standard in the synthesis of phthalimide derivatives . It’s an ω-Hydroxyalkylphthalimide prepared by mixing phthalic anhydride and propanolamine and heating at 160-180 °C .


Synthesis Analysis

The synthesis of piperazine derivatives, which might be related to your compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and more .


Chemical Reactions Analysis

Piperidine derivatives show a wide range of chemical reactivity. They can undergo reactions such as cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “N-(3-Hydroxypropyl)phthalimide”, it’s known to be a solid with a molecular weight of 205.21 . It’s also soluble in water and organic solvents such as acetic acid, ethyl acetate, and acetonitrile .

Scientific Research Applications

Water Soluble Polymers for Medicine

Research at the Institute of Macromolecular Chemistry has explored the use of soluble polymers, including derivatives similar to N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride, for medical applications. These polymers, such as poly[N(2-hydroxypropyl)methacrylamide], have been used in creating hydrogels for prostheses like soft contact lenses and as carriers for biologically active groups, showcasing their importance in developing medical devices and therapeutic carriers (Kálal et al., 1978).

Nanofiltration Membranes for Environmental Applications

A new class of nanofiltration (NF) membranes, featuring crumpled polyamide layers derived from piperazine-based compounds, has shown significant improvements in water treatment technologies. These membranes offer enhanced separation performance, selectivity, and antifouling properties, crucial for water softening, purification, and wastewater treatment (Shao et al., 2022).

Advanced Drug Delivery Systems

The research on HPMA copolymer-cyclic RGD conjugates has introduced innovative methods for targeting tumor angiogenesis. By utilizing derivatives similar to this compound in the copolymer structures, these systems have demonstrated increased tumor accumulation and decreased uptake in non-target organs, paving the way for more effective cancer treatments (Pike & Ghandehari, 2010).

Polymer Design for Bioactivity and Recognition

Investigations into biorecognizable polymers have shown that derivatives, including those similar to this compound, can significantly influence polymer aggregation and biorecognition. Such studies are essential for designing polymeric drug carriers and supramolecular systems with specialized functions (Kopeček, Kopec̆ková, & Konák, 1997).

Environmental Impact and Removal Technologies

Recent advances in cellulose and its derivatives for oilfield applications have highlighted the potential of using hydroxypropyl derivatives in petroleum drilling and exploitation. These applications demonstrate the versatility of such compounds in enhancing the performance of drilling fluids, cementing, and fracturing processes, contributing to more efficient and environmentally friendly oilfield operations (Liu et al., 2021).

Safety and Hazards

The safety data sheet for “N-(3-Hydroxypropyl)phthalimide” suggests avoiding contact with skin and eyes, and not to breathe dust . It’s recommended to use personal protective equipment as required .

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as pyruvate carboxylase and benzoylformate decarboxylase . These interactions are crucial for the compound’s role in biochemical processes, influencing the activity and regulation of these enzymes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact the dephosphorylation of hexokinase, enhancing cytoplasmic energy metabolism . Additionally, it has been observed to affect mitochondrial energy metabolism by regulating the dephosphorylation of citrate synthase and mitochondrial hydroxylase .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to interact with malonyl-CoA reductase, influencing its enzymatic activity . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have demonstrated that dynamic control of dephosphorylation can optimize cytoplasmic and mitochondrial energy metabolism, resulting in significant increases in 3-hydroxypropionic acid production over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance cellular functions and metabolic processes. At higher doses, it may exhibit toxic or adverse effects. For instance, studies have shown that high doses can lead to significant changes in cellular metabolism and function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as pyruvate carboxylase and benzoylformate decarboxylase, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s role in biochemical processes and its overall metabolic impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed within various cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize within the mitochondria, where it affects mitochondrial energy metabolism .

Properties

IUPAC Name

N-(3-hydroxypropyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c12-7-3-6-11-9(13)8-4-1-2-5-10-8;/h8,10,12H,1-7H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRSFVBBSZPXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246172-39-3
Record name 2-Piperidinecarboxamide, N-(3-hydroxypropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246172-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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